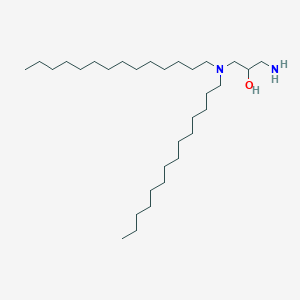
1-Amino-3-(ditetradecylamino)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(ditetradecylamino)propan-2-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications. Its structure consists of a propanol backbone with an amino group at the first carbon and a ditetradecylamino group at the third carbon.
Preparation Methods
The synthesis of 1-Amino-3-(ditetradecylamino)propan-2-OL can be achieved through several methods:
-
Synthetic Routes
-
Industrial Production Methods
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitrile or imine intermediates.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production of the compound.
Chemical Reactions Analysis
1-Amino-3-(ditetradecylamino)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding amines
Substitution: Various substituted derivatives
Scientific Research Applications
1-Amino-3-(ditetradecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(ditetradecylamino)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Amino-3-(ditetradecylamino)propan-2-OL can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Amino-2-propanol: A simpler amino alcohol with a similar backbone but lacking the ditetradecylamino group.
1-Amino-3-(diethylamino)propan-2-OL: Another amino alcohol with a different substituent at the third carbon.
-
Uniqueness
- The presence of the ditetradecylamino group imparts unique chemical and physical properties to this compound, making it suitable for specific applications in surfactant and emulsifier formulations.
Properties
CAS No. |
561297-36-7 |
|---|---|
Molecular Formula |
C31H66N2O |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
1-amino-3-[di(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C31H66N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33(30-31(34)29-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30,32H2,1-2H3 |
InChI Key |
CEGICPHCTMFSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















